

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2734758

[Get Quote](#)

An In-Depth Technical Guide to Pyrazole Carboxylic Acids in Modern Agrochemical Development

A Note on Isomeric Specificity: This guide addresses the core topic of difluoromethyl-methyl-pyrazole-carboxylic acids, a class of compounds pivotal to the agrochemical industry. The initial query specified the isomer **1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid**. However, a thorough review of scientific and patent literature reveals a lack of substantial public data for this specific isomer.

In the spirit of providing a technically accurate and valuable resource, this guide will focus on the closely related and industrially significant isomer: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 176969-34-9). This compound is a cornerstone intermediate in the synthesis of numerous blockbuster fungicides, and its extensive documentation allows for an in-depth exploration that aligns with the core requirements of this whitepaper. Understanding the chemistry and application of this key isomer provides the most authoritative and practical insights for researchers in the field.

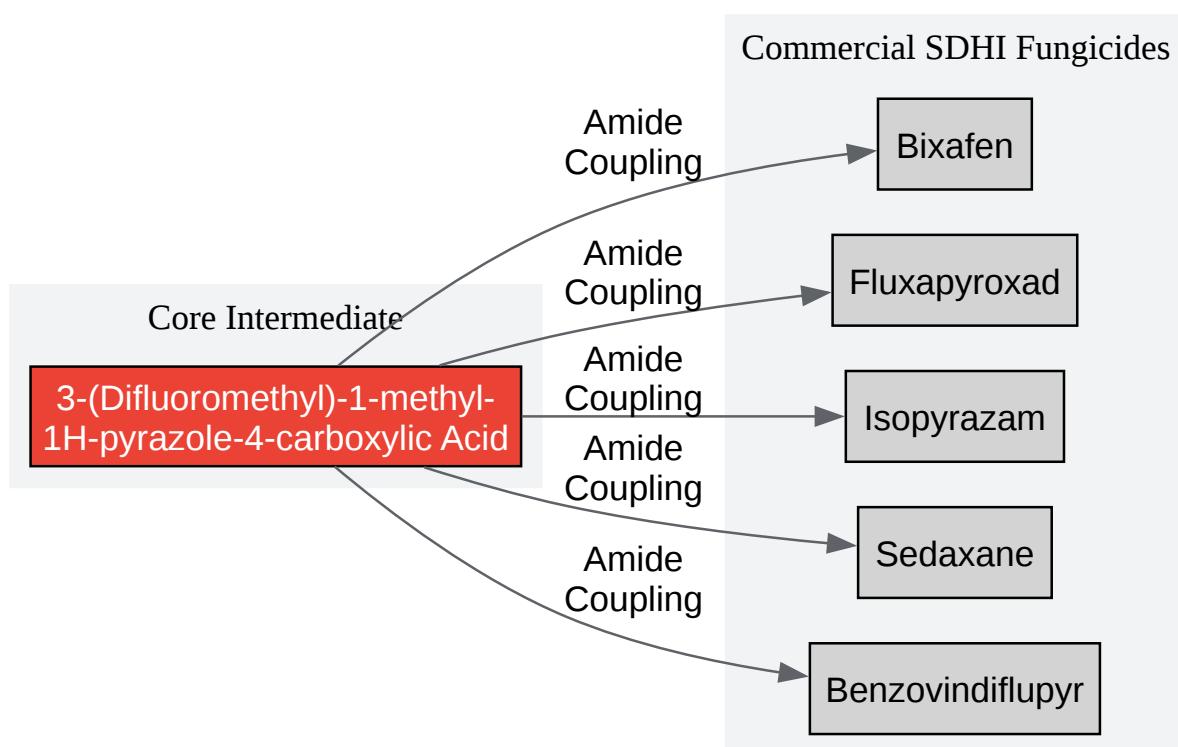
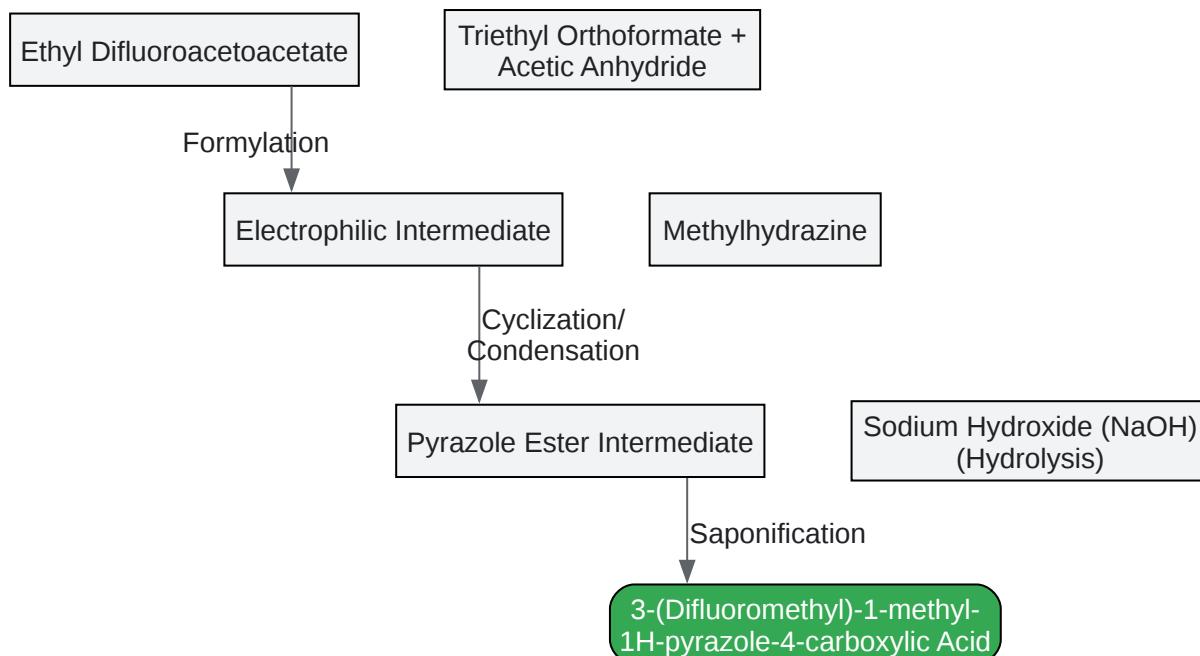
Introduction: The Rise of a Privileged Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal and agrochemical research, renowned for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity. Within this class, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a critical building block, particularly for the development of succinate

dehydrogenase inhibitor (SDHI) fungicides.^[1] These fungicides are essential for controlling a broad spectrum of devastating fungal diseases in major crops.^[1]

The introduction of the difluoromethyl (-CHF₂) group is a key strategic choice. This moiety often enhances metabolic stability and can modulate the compound's lipophilicity and binding affinity to its target enzyme. This guide delves into the synthesis, properties, and applications of this high-value intermediate, providing field-proven insights for professionals in chemical synthesis and crop protection.

Physicochemical and Structural Data



Accurate characterization is the foundation of all subsequent research and development. The key properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are summarized below.

Property	Value	Source
CAS Number	176969-34-9	[1]
Molecular Formula	C ₆ H ₆ F ₂ N ₂ O ₂	[1] [2]
Molar Mass	176.12 g/mol	[1] [2]
Appearance	White solid	[3]
Melting Point	200–201 °C	[1]
SMILES	CN1C=C(C(=N1)C(F)F)C(=O) O	[1]
InChI Key	RLOHOBNEYHBZID- UHFFFAOYSA-N	[1]

Synthesis Pathway: A Modern Industrial Approach

The first reported synthesis of this pyrazole acid was by Monsanto in 1993.^[1] Since then, the process has been heavily optimized by major agrochemical companies like Syngenta, BASF, and Bayer for large-scale industrial production.^[1] The common pathway involves a multi-step sequence starting from readily available materials.

Causality of the Synthetic Route: The chosen pathway is elegant in its construction of the substituted pyrazole ring. It begins with a difluoroacetyl precursor, which is then elaborated to create an electrophilic intermediate. This intermediate is primed for a cyclization reaction with methylhydrazine. The use of methylhydrazine is critical as it introduces the N-methyl group and initiates the formation of the pyrazole heterocycle. The final hydrolysis step is a standard and efficient method to unmask the carboxylic acid, which is the reactive handle for subsequent derivatization.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734758#1-difluoromethyl-3-methyl-1h-pyrazole-5-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com